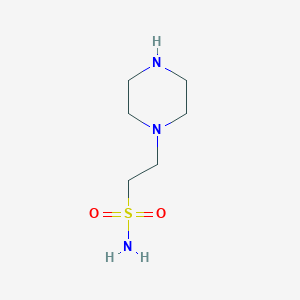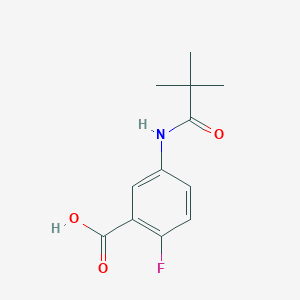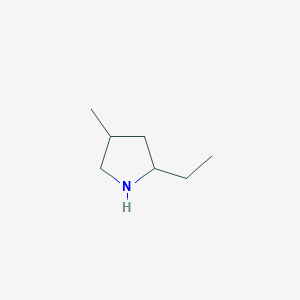
2-Ethyl-4-methylpyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
Pyrrolidine, the core structure of 2-Ethyl-4-methylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule contains a total of 23 bond(s). There are 8 non-H bond(s), 1 rotatable bond(s), 1 five-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 Pyrrolidine(s) .Chemical Reactions Analysis
Pyrrolidine, the core structure of 2-Ethyl-4-methylpyrrolidine, is a versatile scaffold in drug discovery. It’s used to obtain compounds for the treatment of human diseases . The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased .Physical And Chemical Properties Analysis
2-Ethyl-4-methylpyrrolidine is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 2-Ethyl-4-methylpyrrolidine Applications
2-Ethyl-4-methylpyrrolidine is a derivative of the pyrrolidine ring, a five-membered nitrogen heterocycle widely utilized in medicinal chemistry. Its unique structure allows for diverse biological activity and utility in various scientific applications. Below is a detailed analysis of six distinct applications of 2-Ethyl-4-methylpyrrolidine in scientific research.
Drug Discovery and Development
2-Ethyl-4-methylpyrrolidine: serves as a versatile scaffold in drug discovery. Its saturated nature and non-planarity contribute to the stereochemistry of molecules, influencing their biological activity . The compound’s ability to efficiently explore pharmacophore space due to its sp3 hybridization makes it a valuable component in the development of new biologically active compounds.
Asymmetric Organocatalysis
This compound plays a crucial role in asymmetric organocatalysis, a method used to construct complex molecular architectures with high enantioselectivity . The pyrrolidine ring, particularly derivatives like 2-Ethyl-4-methylpyrrolidine, is often used to synthesize organocatalysts that facilitate various asymmetric synthetic transformations.
Synthesis of Biologically Active Compounds
Researchers utilize 2-Ethyl-4-methylpyrrolidine to create bioactive molecules with target selectivity. The compound’s structural features, including the possibility of introducing various substituents, allow for the creation of molecules with potential therapeutic applications .
Enhancement of Physicochemical Properties
The introduction of 2-Ethyl-4-methylpyrrolidine into drug candidates can modify physicochemical parameters, improving the ADME/Tox profiles of these molecules . This modification is crucial for the development of drugs with better absorption, distribution, metabolism, excretion, and toxicity profiles.
Structural Diversity in Medicinal Chemistry
Due to its saturated nature, 2-Ethyl-4-methylpyrrolidine contributes to the structural diversity of medicinal compounds. It allows chemists to move beyond flat heteroaromatic ring scaffolds and explore three-dimensional structures, which can lead to the discovery of novel drugs .
Stereogenicity and Enantioselective Binding
The stereogenicity of carbons in the pyrrolidine ring, such as in 2-Ethyl-4-methylpyrrolidine, is significant for the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can result in varied binding modes to enantioselective proteins, affecting the efficacy of the drug .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-ethyl-4-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-3-7-4-6(2)5-8-7/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSAPHBUGZJARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



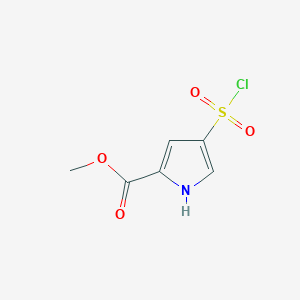
![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)
![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)


![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)


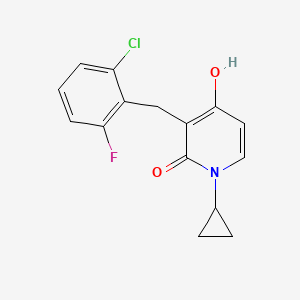
![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)
